![molecular formula C26H29N3O3S B2514457 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 898407-97-1](/img/structure/B2514457.png)
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C26H29N3O3S and its molecular weight is 463.6. The purity is usually 95%.
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Scientific Research Applications
Biological Properties and Pharmacological Effects
Isoquinoline Derivatives and Blood Pressure
Studies on isoquinoline derivatives, such as tetrahydroisoquinolines, have shown their effects on blood pressure, respiration, and smooth muscle, linking their physiological actions to chemical constitution. Secondary amines in these compounds were associated with pressor activity, and modifications in hydroxy and methoxy groups influenced this activity significantly, suggesting their potential for cardiovascular research (Fassett & Hjort, 1938)(Fassett & Hjort, 1938).
Sleep Promotion through Orexin Receptor Antagonism
The blockade of orexin-1 receptors has been shown to attenuate the sleep-promoting effects of orexin-2 receptor antagonism in rats, indicating the differential impact of these receptors on sleep-wake modulation. This research underscores the potential of isoquinoline derivatives in developing sleep aids (Dugovic et al., 2009)(Dugovic et al., 2009).
Synthetic Applications and Chemical Properties
ABCB1 Inhibitors
The design and synthesis of new small ABCB1 inhibitors incorporating the 2-[(3-methoxyphenylethyl)phenoxy] moiety have demonstrated the utility of such structures in modulating biological properties, providing a framework for the development of compounds with improved pharmacological profiles (Colabufo et al., 2008)(Colabufo et al., 2008).
Topoisomerase I Inhibitors
The synthesis of indenoisoquinoline derivatives as topoisomerase I inhibitors showcases the importance of nitrogen heterocycles in enhancing the cytotoxicity and therapeutic potential of these compounds, relevant to cancer research (Nagarajan et al., 2006)(Nagarajan et al., 2006).
properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-32-23-10-5-4-8-20(23)12-14-27-25(30)26(31)28-17-22(24-11-6-16-33-24)29-15-13-19-7-2-3-9-21(19)18-29/h2-11,16,22H,12-15,17-18H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPSWTVVTOVMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide |
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